molecular formula C22H24N4O2S B11267398 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11267398
M. Wt: 408.5 g/mol
InChI Key: ALDJBVZKEQFUJP-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a piperazine moiety that is further substituted with a 3,4-dimethylbenzenesulfonyl group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps. One common method involves the reaction of 4-chloro-6-phenylpyrimidine with 1-(3,4-dimethylbenzenesulfonyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific combination of a pyrimidine ring, a phenyl group, and a piperazine moiety substituted with a 3,4-dimethylbenzenesulfonyl group

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C22H24N4O2S/c1-17-8-9-20(14-18(17)2)29(27,28)26-12-10-25(11-13-26)22-15-21(23-16-24-22)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3

InChI Key

ALDJBVZKEQFUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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